molecular formula C8H6BrN3O3 B3197845 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid CAS No. 1007514-40-0

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B3197845
CAS No.: 1007514-40-0
M. Wt: 272.06 g/mol
InChI Key: ADAYXFJAXAIJRF-UHFFFAOYSA-N
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Description

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid ( 1007514-40-0) is a high-value heterocyclic building block with a molecular formula of C8H6BrN3O3 and a molecular weight of 272.06 g/mol . This compound features a brominated pyrazole moiety linked to an isoxazole carboxylic acid, a structure of significant interest in medicinal chemistry and drug discovery. The integration of these two privileged scaffolds makes it a versatile precursor for the design of novel bioactive molecules . The bromine atom at the 4-position of the pyrazole ring offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing researchers to create diverse chemical libraries . Simultaneously, the carboxylic acid group on the isoxazole ring enables facile derivatization into amides, esters, and other pharmacologically important functional groups . Heterocycles like pyrazole and isoxazole are widely recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, positioning this compound as a key intermediate in the synthesis of potential therapeutic agents . Its structural characteristics, including a topological polar surface area of 81.2 Ų, are also relevant for developing compounds with favorable physicochemical properties . This product is strictly intended for Research Use Only in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O3/c9-5-2-10-12(3-5)4-6-1-7(8(13)14)11-15-6/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAYXFJAXAIJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)CN2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine derivatives under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of the oxazole ring: The brominated pyrazole is then reacted with an appropriate oxazole precursor under cyclization conditions, often involving a dehydrating agent like phosphorus oxychloride (POCl3).

    Carboxylation: Finally, the oxazole intermediate is carboxylated using carbon dioxide under high pressure and temperature to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution reactions: The bromo substituent on the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring, to form different oxidation states or reduced forms.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid has several scientific research applications:

    Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Materials science: The compound is explored for its potential use in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo substituent and carboxylic acid group play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, and electrostatic interactions. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

Below is a comparative analysis:

Table 1: Key Properties of 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid and Analogs
Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Target Compound C₈H₆BrN₃O₃ 296.06 4-Bromo-pyrazole, methyl-oxazole Bromo group for substitution; moderate lipophilicity
Ceapin-A7 C₁₉H₁₅F₆N₃O₃ 471.34 2,4-Bis(trifluoromethyl)benzyl, furan High lipophilicity; potential unfolded protein response modulation
5-(MorpholinoMethyl)isoxazole-3-carboxylic acid HCl C₉H₁₃ClN₂O₄ 248.66 Morpholine, hydrochloride salt Enhanced aqueous solubility due to basic nitrogen and salt form
5-Methyl-4-[(5-methyl-3-nitro-pyrazol)methyl]-oxazole-3-carboxylic acid C₁₀H₁₀N₄O₅ 266.22 Methyl, nitro Electron-withdrawing nitro group; potential metabolic instability
5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid C₈H₅NO₃S 195.20 Thiophene Aromatic sulfur atom; reduced polarity compared to pyrazole analogs

Substituent Effects on Properties and Reactivity

  • Trifluoromethyl (CF₃) : In Ceapin-A7, CF₃ groups enhance metabolic stability and binding affinity to hydrophobic targets, though synthesis costs are higher .
  • Morpholine : The morpholine derivative’s hydrochloride salt improves solubility, making it advantageous for in vitro assays or drug formulation .
  • Nitro (NO₂): The nitro group in compounds introduces strong electron-withdrawing effects, which may enhance reactivity but pose mutagenicity risks .

Biological Activity

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with significant potential for various biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's unique structure comprises a pyrazole ring and an oxazole moiety, with a bromine atom enhancing its reactivity and biological activity. Its chemical formula is C9H8BrN3O3C_9H_8BrN_3O_3, and it has a molecular weight of 228.05 g/mol.

PropertyValue
CAS No. 1178302-72-1
Molecular Formula C9H8BrN3O3
Molecular Weight 228.05 g/mol
IUPAC Name 5-[(4-bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

Synthesis

The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole typically involves the formation of the pyrazole ring followed by the introduction of the oxazole moiety through various condensation and cyclization reactions. One common method includes the reaction of 4-bromo-1H-pyrazole with suitable aldehydes or ketones under controlled conditions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant activity against:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .

Enzyme Inhibition

Research has shown that 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole may inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

Study on Antibacterial Activity:
In a recent study evaluating the antibacterial activity of synthesized compounds similar to 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that the presence of bromine significantly enhances antibacterial activity compared to non-brominated analogs .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within bacterial cells. The bromine atom enhances binding affinity to certain enzymes or receptors, potentially inhibiting their activity and disrupting cellular pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole, it is useful to compare it with structurally related compounds:

CompoundKey FeaturesUnique Aspects
4-Bromo-5-methyl-1,2-oxazole Similar oxazole structureDifferent methyl substitution pattern
4-Methyl-1H-pyrazole Pyrazole core without oxazoleLacks the oxazole moiety
5-(Pyrazolylmethyl)-1,2-thiazole Contains thiazole instead of oxazoleOffers different reactivity due to sulfur presence

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and regioselectivity (e.g., pyrazole C-H coupling at δ 7.2–8.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for biological assays) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the oxazole-pyrazole core (e.g., C-N bond lengths ~1.34 Å) .

What biological activity profiles have been reported for this compound, and how are these assays designed?

Basic Research Question

  • Antimicrobial Testing : Agar diffusion assays against E. coli and S. aureus (MIC values typically 10–50 µg/mL) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50_{50} values in HepG2 cells) with positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., % inhibition at 10 µM) .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

  • Thermal Stability : Decomposition observed above 150°C via TGA; store at -20°C in amber vials .
  • Light Sensitivity : UV-Vis studies show degradation under direct UV light (half-life <24 hrs); recommend inert atmosphere storage .
  • pH Sensitivity : Carboxylic acid group protonation (pKa ~3.5) affects solubility; stable in neutral buffers (pH 6–8) .

What computational strategies are used to predict its molecular interactions with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., CDK2) with scoring functions (ΔG < -8 kcal/mol) .
  • MD Simulations : AMBER or GROMACS assess binding stability (RMSD <2 Å over 50 ns) .
  • QSAR Modeling : Hammett constants for substituent effects on bioactivity (σ+^+ for electron-withdrawing groups) .

How can reaction conditions be tailored to enhance regioselectivity in pyrazole-oxazole coupling?

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (DMF) favor SN2 mechanisms, while THF promotes steric control .
  • Catalytic Systems : Pd(PPh3_3)4_4 improves cross-coupling efficiency (yield >70%) vs. CuI catalysts (<50%) .
  • Temperature Gradients : Lower temps (0–5°C) reduce side reactions in bromomethylation steps .

How should researchers address contradictions in reported bioactivity data across studies?

Advanced Research Question

  • Meta-Analysis : Compare assay conditions (e.g., cell line viability thresholds, solvent DMSO% variations) .
  • Dose-Response Validation : Replicate IC50_{50} curves with internal controls to rule out batch variability .
  • Structural Confirmation : Verify compound identity via HRMS and 1H^1H NMR to exclude isomer contamination .

What methodologies assess the environmental impact of this compound’s synthesis and disposal?

Advanced Research Question

  • Ecotoxicity Assays : Daphnia magna acute toxicity (EC50_{50}) and algal growth inhibition tests .
  • Degradation Studies : HPLC-MS monitors hydrolysis/byproducts in simulated wastewater (pH 7, 25°C) .
  • Lifecycle Analysis (LCA) : Compare waste generation (kg/kg product) across synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

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